3-aminothiophene-2-carboxylic Acid
Overview
Description
3-Aminothiophene-2-carboxylic Acid (ATCA) is a sulfur-containing heterocyclic compound with diverse applications in the field of research and industry. It is a versatile molecule that can act as a starting material for synthesizing .
Synthesis Analysis
The synthesis of 3-aminothiophene-2-carboxylic acid involves a three-component condensation of 3-aminothiophene-2-carboxylic acid derivatives with aldehydes and Meldrum’s acid . In addition, ribosomal synthesis has been used to incorporate 3-aminothiophene-2-carboxylic acid into peptides .Molecular Structure Analysis
The molecular structure of 3-aminothiophene-2-carboxylic acid has been analyzed using single crystal X-ray diffraction analysis . The molecule crystallizes in the monoclinic crystal system P21/c space group .Chemical Reactions Analysis
The chemical reactions involving 3-aminothiophene-2-carboxylic acid include a three-component condensation with aldehydes and Meldrum’s acid . This reaction is significant in the synthesis of thiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-aminothiophene-2-carboxylic acid include a density of 1.423 g/cm3, a boiling point of 368.7ºC, and a melting point of 120-124 °C (lit.) .Scientific Research Applications
Synthesis and Antibacterial Activity
3-Aminothiophene-2-carboxylic acid derivatives have been synthesized and characterized, demonstrating significant antibacterial activities. For instance, a one-pot synthesis method has been developed for N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, showing good antibacterial activity against both Gram-negative and Gram-positive bacteria (International Journal of Innovative Technology and Exploring Engineering, 2019).
Microwave-Assisted Synthesis
Microwave irradiation has been employed for the efficient synthesis of 2-aminothiophene-3-carboxylic acid derivatives. This method highlights the potential for rapid and effective synthesis of these compounds, which could be valuable in various scientific applications (Tetrahedron Letters, 2007).
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction, a method for synthesizing 2-aminothiophene-3-carboxylates, has been explored. This process involves the reaction of aryl alkyl ketones with ethyl cyanoacetate and sulfur, indicating a versatile approach for producing various aryl-substituted 2-aminothiophenes (Synlett, 2006).
Antimicrobial Activity
A study on the synthesis of novel 2-aminothiophene derivatives revealed their strong antimicrobial properties. These derivatives, obtained through base protanated reactions, were effective against various bacterial strains, emphasizing their potential in developing new antimicrobial agents (IJPBS, 2017).
Three-Component Condensation Synthesis
A method involving three-component condensation of 3-aminothiophenes with Meldrum’s acid and aromatic aldehydes has been developed. This technique allows for the synthesis of previously unknown substituted compounds, demonstrating the versatility and adaptability of 3-aminothiophene-2-carboxylic acid in chemical synthesis (Russian Chemical Bulletin, 2009).
N-Arylation and Cross-Coupling
Research has developed a practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate through Chan-Lam cross-coupling. This highlights the compound's utility in facilitating diverse chemical reactions, broadening its applicability in synthetic chemistry (Tetrahedron letters, 2015).
Growth Hormone Secretagogues
3-Aminomethylthiophene-2-carboxylic acids have been synthesized as analogues of 3-aminomethylbenzoic acid. Their application in novel growth hormone secretagogues showcases the compound's relevance in pharmaceutical research and development (Bioorganic & Medicinal Chemistry Letters, 1997).
Cytostatic Agents
2-Aminothiophene-3-carboxylic acid ester derivatives have been identified as highly selective cytostatic agents, particularly effective against certain types of tumor cells. This discovery underlines the potential of these compounds in targeted cancer therapies (Investigational New Drugs, 2014).
Solar Cell Performance
Studies have shown that derivatives of 2-aminothiophene-3-carboxylic acid can be used in the development of conducting polymer dyes for solar cells. This application demonstrates the compound's potential in renewable energy technologies (Journal of Power Sources, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-aminothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSJDKGNONPQOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363689 | |
Record name | 3-aminothiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-aminothiophene-2-carboxylic Acid | |
CAS RN |
55341-87-2 | |
Record name | 3-Amino-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55341-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-aminothiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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